Lipophilicity Differential vs. Mono-Substituted Analogs
3,5-Bis(trifluoromethyl)benzohydrazide exhibits a computed LogP of 3.42, driven by the additive lipophilicity of two trifluoromethyl groups [1]. This represents a >2 log unit increase compared to the mono-substituted 4-(trifluoromethyl)benzohydrazide (LogP range 1.24–2.46 across consensus methods) and a ~3 log unit increase over unsubstituted benzohydrazide (LogP 0.5–1.38) [2]. In medicinal chemistry, a ΔLogP of 2 units typically corresponds to an approximately 100-fold difference in octanol–water partition coefficient, directly impacting membrane permeability, plasma protein binding, and off-target distribution of derived hydrazones or hydrazide conjugates.
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.42 (molbase computed) |
| Comparator Or Baseline | 4-(Trifluoromethyl)benzohydrazide: LogP = 1.24 (XLogP3) to 2.46 (WLogP); Benzohydrazide: LogP = 0.53–1.38 |
| Quantified Difference | ΔLogP = +2.18 (vs. 4-CF₃ XLogP3); ΔLogP ≈ +2.9 (vs. unsubstituted) |
| Conditions | In silico LogP calculation (XLogP3, consensus methods); experimental validation not available in public domain |
Why This Matters
A >2-log-unit lipophilicity gap means that hydrazones or conjugates derived from the 3,5-bis-CF₃ scaffold will exhibit profoundly different cell-permeability and tissue-distribution profiles compared to those from mono-CF₃ or unsubstituted analogs, making the choice of benzohydrazide precursor a critical design variable for intracellular-targeting or CNS-penetrant drug candidates.
- [1] Molbase. 3,5-Bis(trifluoromethyl)benzohydrazide – LogP = 3.4189, PSA = 55.12 Ų. CAS 26107-82-4. View Source
- [2] ChemBase. Benzohydrazide – LogP = 0.527, LogD (pH 7.4) = 0.527. CAS 613-94-5. View Source
